Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate
Description
Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C13H20N2O2Si. This compound features a pyrazole ring substituted with ethyl and trimethylsilyl-ethynyl groups, making it a versatile molecule in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C13H20N2O2Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2Si/c1-6-15-10-11(8-9-18(3,4)5)12(14-15)13(16)17-7-2/h10H,6-7H2,1-5H3 |
InChI Key |
QDBCCPVICJPGEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OCC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Trimethylsilyl-Ethynyl Group: This step involves the Sonogashira coupling reaction, where a terminal alkyne (trimethylsilyl-acetylene) is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, leading to the formation of dihydropyrazoles or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ethyl pyrazole carboxylic acid derivatives.
Reduction: Formation of ethyl dihydropyrazole carboxylate.
Substitution: Formation of ethyl 1-ethyl-4-(substituted ethynyl)-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
Mthis compound: Similar structure but with a methyl ester, which can influence its solubility and reactivity.
1-Ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including an ethyl group, a trimethylsilyl group, and an ethynyl moiety, has shown potential in various therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique combination of functional groups enhances its chemical reactivity and biological properties. The incorporation of the trimethylsilyl group is believed to improve lipophilicity and bioavailability, which are critical for pharmacological efficacy.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms .
Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways. Pyrazole derivatives are known to interfere with the signaling pathways associated with inflammation, which may contribute to their therapeutic effects in conditions such as arthritis and other inflammatory disorders .
Anticancer Potential
This compound has also been studied for its anticancer activity. Pyrazole derivatives have been recognized for their ability to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and progression. In vitro studies have shown promising results against breast cancer cell lines, indicating potential use in combinatorial therapies with established chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases associated with cancer proliferation.
- Receptor Modulation : It can interact with receptors that regulate inflammation and immune responses.
These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .
Comparative Analysis with Other Pyrazole Derivatives
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate | Contains an ethynyl and carboxylic acid group | Antimicrobial |
| 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Fluorinated substituent enhances lipophilicity | Anti-inflammatory |
| 5-Arylpyrazoles | Aryl substitution varies; often used as kinase inhibitors | Anticancer |
The unique structural attributes of this compound may enhance its reactivity and solubility compared to these derivatives, making it a promising candidate for further research in medicinal chemistry.
Case Studies
In recent studies involving breast cancer cell lines MCF-7 and MDA-MB-231, this compound was tested alongside doxorubicin. The results indicated a synergistic effect when combined, suggesting that this compound could enhance the efficacy of existing chemotherapy treatments while potentially reducing side effects associated with higher doses of conventional drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
